molecular formula C23H24N4O3S2 B2911368 N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941960-98-1

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2911368
CAS No.: 941960-98-1
M. Wt: 468.59
InChI Key: WNFKEYBRPUQIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a sophisticated hybrid structure incorporating several pharmaceutically relevant motifs, including an acetamidophenyl group, a thiazole ring, and a thioacetamide linker. The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, suggests potential for investigating its biological activity. Researchers can explore this compound as a key intermediate or a novel chemical entity in the development of enzyme inhibitors or receptor modulators. Its complex structure also makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in optimizing interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-15(17-6-4-3-5-7-17)24-21(29)12-20-13-31-23(27-20)32-14-22(30)26-19-10-8-18(9-11-19)25-16(2)28/h3-11,13,15H,12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFKEYBRPUQIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, impacting signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound:

Activity TypeObserved EffectsReference
CytotoxicityInduces cell death in cancer cell lines (e.g., HeLa)
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Cytotoxic Activity

In a study evaluating the cytotoxic effects of this compound against HeLa cells, researchers observed significant cell death at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as an antimicrobial agent.

Synthesis and Development

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes:

  • Formation of Thiazole Ring : Utilizing thioamide precursors.
  • Acetylation Reactions : Introducing acetamide groups via acylation.
  • Purification : Employing chromatography techniques to isolate the desired product.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Selected Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Analytical Methods Reference
Target Compound Thiazole-thioacetamide 4-Acetamidophenyl; 2-oxo-2-((1-phenylethyl)amino)ethyl N/A N/A Not reported
N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide Thiazole-thioacetamide 4-Chlorophenyl; 4-fluorophenylamino N/A N/A Smiles: O=C(CSc1nc(CC(=O)Nc2ccc(F)cc2)cs1)Nc1ccc(Cl)cc1
Compound 9 () Thiazolidinone-thioacetamide 4-Methoxyphenyl; 4-chlorobenzylidene 90 186–187 ¹H-NMR, MS
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5, ) Quinazolinone-thioacetamide 4-Oxothiazolidinone; phenyl 58 (recrystallized) Not reported IR, NMR
N-(4-Phenyl-2-thiazolyl)acetamide () Thiazole-acetamide Phenyl; unsubstituted acetamide Not reported Not reported Synthesis via acetonitrile and AlCl₃

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in , Compound 12) correlate with lower yields (53%), while electron-donating groups (e.g., methoxy in Compound 9) achieve higher yields (90%) .
  • Thermal Stability: Melting points vary widely; for example, quinazolinone derivatives () exhibit high melting points (~315°C for Compound 8), suggesting enhanced crystallinity due to rigid cores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.